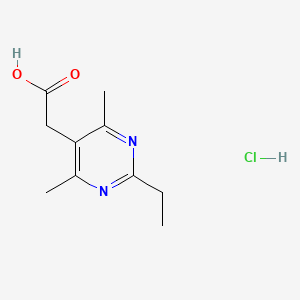

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 . Its average mass is 230.691 Da and its monoisotopic mass is 230.082199 Da .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and InChI code. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it has various substituents including an ethyl group and two methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride include its molecular formula, molecular weight, and InChI code . Additional properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Antiviral Properties

EDMA exhibits antiviral activity against certain viruses. Researchers have investigated its potential to inhibit viral replication and prevent infection. Studies suggest that EDMA interferes with viral enzymes or protein synthesis, making it a candidate for antiviral drug development .

Anti-Inflammatory Effects

EDMA has demonstrated anti-inflammatory properties in preclinical models. It may modulate immune responses, suppress pro-inflammatory cytokines, and reduce tissue damage. Researchers explore its potential for treating inflammatory conditions such as arthritis, colitis, and dermatitis .

Neuroprotection

Studies indicate that EDMA may protect neurons from oxidative stress and excitotoxicity. Its neuroprotective effects make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers investigate its mechanisms and potential therapeutic applications .

Anticancer Activity

EDMA shows promise as an anticancer agent. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth. Researchers study its effects on various cancer cell lines and explore its combination with other chemotherapeutic agents .

Metabolic Disorders

EDMA’s impact on metabolic pathways is of interest. It may regulate glucose metabolism, lipid homeostasis, and insulin sensitivity. Researchers investigate its role in diabetes, obesity, and metabolic syndrome .

Chemical Synthesis and Medicinal Chemistry

Beyond its biological applications, EDMA serves as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with specific pharmacological properties. Its versatile structure allows for modifications to enhance drug efficacy and selectivity .

properties

IUPAC Name |

2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEICPJRWSJBIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride | |

CAS RN |

2094145-48-7 |

Source

|

| Record name | 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)